N-ethyl-N-methylguanidine; sulfuric acid
Description
N-Ethyl-N-methylguanidine; sulfuric acid (CAS 1798040-90-0) is a guanidine derivative with the molecular formula C₈H₂₄N₆O₄S and a molecular weight of 300.38 g/mol . It is commercially available as a sulfate salt and serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and technical products . The compound features an ethyl and methyl group attached to the guanidine backbone, which influences its solubility, reactivity, and applications compared to other guanidine derivatives.
Properties
Molecular Formula |
C4H13N3O4S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
1-ethyl-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/C4H11N3.H2O4S/c1-3-7(2)4(5)6;1-5(2,3)4/h3H2,1-2H3,(H3,5,6);(H2,1,2,3,4) |
InChI Key |
XQINLUJNQVCERO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylguanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents in this process . For example, S-methylisothiourea can be used to efficiently introduce the guanidine functionality . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production methods for N-ethyl-N-methylguanidine; sulfuric acid may involve the immobilization of sulfuric acid on silica gel to facilitate the reaction . This method is considered green and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce N-ethyl-N-methylguanidine oxide, while reduction may yield N-ethyl-N-methylguanidine hydride .
Scientific Research Applications
N-ethyl-N-methylguanidine; sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Acts as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential as an α2-noradrenaline receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylguanidine involves its ability to form hydrogen bonds and interact with biological molecules. The guanidinium cation, formed at physiological pH, can interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation and function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethylguanidine Sulfate
- CAS : 598-65-2 (2:1 sulfate ratio) .
- Molecular Formula : C₃H₁₂N₆O₄S (2:1 sulfate) .
- Synthesis : Produced via the reaction of cyanamide with dimethylamine .
- Applications: Used in herbicides (e.g., hexazinone) and insecticides (e.g., pirimicarb) .
- Commercial availability in both 1:1 and 2:1 sulfate ratios offers flexibility in industrial applications .
N-Ethylguanidine Sulfate (2:1)
N-Methyl-N'-Nitroguanidine
- CAS : 4245-76-5 .
- Molecular Formula : C₂H₆N₄O₂ .
- Properties : White crystalline powder with a melting point of 156–161°C ; highly soluble in water and alkali .
- Applications: Precursor for neonicotinoid insecticides (e.g., clothianidin) .
- Key Differences: Nitro group introduces explosive properties and distinct pesticidal activity compared to non-nitrated guanidines.
N-(2-Chloro-5-Methylsulfanyl-Phenyl)-N''-(3-Methylsulfanyl-Phenyl)-Guanidine
- CAS : 160754-78-9 .
- Molecular Formula : C₁₅H₁₆ClN₃S₂ .
- Key Differences :
- Complex aromatic substituents enhance binding affinity to biological targets but reduce solubility in polar solvents.
Comparative Data Table
Research Findings and Key Differences
- Nitrated derivatives (e.g., N-methyl-N'-nitroguanidine) exhibit explosive tendencies and specialized pesticidal applications .
- Solubility :
- Metabolism :
- Hepatic sulfotransferases show higher activity for N-ethyl derivatives than N-methyl analogs, impacting drug metabolism .
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